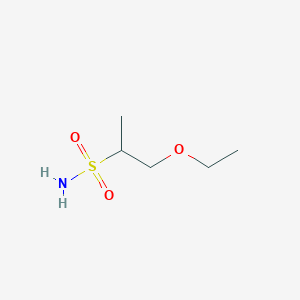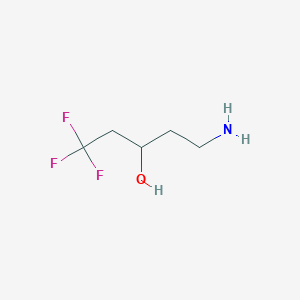
1-Ethoxypropane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxypropane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to an ethoxypropane backbone. Sulfonamides are well-known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound makes it a valuable compound in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxypropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of ethoxypropane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, yielding the desired sulfonamide product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using automated reactors. The process may include steps such as chlorosulfonylation of ethoxypropane followed by amination to introduce the sulfonamide group. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxypropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides
Scientific Research Applications
1-Ethoxypropane-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethoxypropane-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth . The compound may also interact with other enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness: 1-Ethoxypropane-2-sulfonamide is unique due to its specific ethoxypropane backbone, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This uniqueness makes it valuable for specialized applications in research and industry .
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike
Properties
Molecular Formula |
C5H13NO3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-ethoxypropane-2-sulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-3-9-4-5(2)10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
InChI Key |
SHSHSQWNPDRIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)

![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)



![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)

![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)

![6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175642.png)

![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)
